![molecular formula C11H15IN2O B5820796 N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
N-[2-(dimethylamino)ethyl]-2-iodobenzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-iodobenzamide, also known as DMIBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in imaging and therapy. DMIBA belongs to the class of radiolabeled compounds, which are used in medical imaging to visualize and diagnose diseases.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-iodobenzamide involves its binding to specific receptors in the tissue of interest. N-[2-(dimethylamino)ethyl]-2-iodobenzamide has been shown to bind to sigma-2 receptors, which are overexpressed in various types of cancer cells. The binding of N-[2-(dimethylamino)ethyl]-2-iodobenzamide to sigma-2 receptors results in the activation of apoptotic pathways, leading to cell death.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-2-iodobenzamide has been shown to have a high affinity for sigma-2 receptors, making it an effective imaging and therapeutic agent for cancer. N-[2-(dimethylamino)ethyl]-2-iodobenzamide has also been shown to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(dimethylamino)ethyl]-2-iodobenzamide is its high affinity for sigma-2 receptors, making it an effective imaging and therapeutic agent for cancer. N-[2-(dimethylamino)ethyl]-2-iodobenzamide is also easy to synthesize and can be radiolabeled with various isotopes for imaging purposes. However, one limitation of N-[2-(dimethylamino)ethyl]-2-iodobenzamide is its limited availability and high cost, which may limit its use in clinical settings.
Future Directions
There are several future directions for N-[2-(dimethylamino)ethyl]-2-iodobenzamide research. One direction is the development of new radiolabeled N-[2-(dimethylamino)ethyl]-2-iodobenzamide analogs with improved pharmacokinetic properties. Another direction is the use of N-[2-(dimethylamino)ethyl]-2-iodobenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(dimethylamino)ethyl]-2-iodobenzamide and its potential applications in other diseases, such as neurodegenerative disorders.
Synthesis Methods
N-[2-(dimethylamino)ethyl]-2-iodobenzamide can be synthesized using a variety of methods, including the reaction of 2-iodobenzoyl chloride with N,N-dimethylethanolamine in the presence of a base. The resulting product can then be purified using column chromatography. Other methods involve the reaction of 2-iodobenzamide with N,N-dimethylethylenediamine or N,N-dimethylpropylene diamine.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-iodobenzamide has been extensively studied for its potential applications in medical imaging and therapy. One of the primary uses of N-[2-(dimethylamino)ethyl]-2-iodobenzamide is in positron emission tomography (PET) imaging, which is a non-invasive imaging technique used to visualize and diagnose diseases. N-[2-(dimethylamino)ethyl]-2-iodobenzamide can be radiolabeled with a positron-emitting isotope, such as fluorine-18, and injected into the body. The radiolabeled N-[2-(dimethylamino)ethyl]-2-iodobenzamide will accumulate in the tissue of interest, allowing for the visualization and diagnosis of diseases, such as cancer.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVAODPQNXHJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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